molecular formula C10H17NO2 B1597346 (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one CAS No. 98203-44-2

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one

Cat. No. B1597346
CAS RN: 98203-44-2
M. Wt: 183.25 g/mol
InChI Key: NUUDVADIQSLTCN-PSASIEDQSA-N
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Description

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one, also known as THPO, is a synthetic compound that belongs to the class of pyrrolooxazoles. THPO has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Scientific Research Applications

Catalytic Activity in Chiral Ligands

Complexes containing chiral oxazoline ligands, like the one , have been synthesized and characterized for their catalytic activity. These complexes, including those related to (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one, exhibit pseudo-octahedral structures and are interesting due to the chirality at the ligand and metal centre. They have shown promise in catalyzing the oxidation of various organic compounds (Gómez et al., 2001).

Stereochemical Studies

Stereochemical studies have been conducted on compounds similar to (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one. These studies are significant in understanding the structural and conformational properties of such compounds, which are crucial in the development of new pharmaceuticals and catalysts (Sohár & Bernáth, 1973).

Synthesis and Stereochemical Assignment

The synthesis and stereochemical assignment of cis- and trans- isomers of related compounds are vital in medicinal chemistry and materials science. These studies help in understanding the properties of these compounds and in designing more efficient and selective synthetic routes (Delgado et al., 1987).

Hypoglycemic Agents

Compounds with structures related to (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one have been studied as potential hypoglycemic agents. These studies are crucial in developing new treatments for diabetes and related metabolic disorders (Aicher et al., 1998).

properties

IUPAC Name

(3S,7aR)-7a-methyl-3-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-7(2)8-6-13-10(3)5-4-9(12)11(8)10/h7-8H,4-6H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUDVADIQSLTCN-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CO[C@]2(N1C(=O)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357400
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one

CAS RN

98203-44-2
Record name (3S,7aR)-7a-Methyl-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 2
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 3
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 4
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 5
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one
Reactant of Route 6
(3S-cis)-(+)-Tetrahydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(6H)-one

Citations

For This Compound
1
Citations
CJ Collins, M Lanz, B Singaram - Tetrahedron letters, 1999 - Elsevier
Various 5- and 6-membered tertiary lactams were reduced to the corresponding cyclic tertiary amines using 2.2 to 2.5 equivalents of 9-borabicyclo[3.3.1]nonane (9-BBN). This method is …
Number of citations: 43 www.sciencedirect.com

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